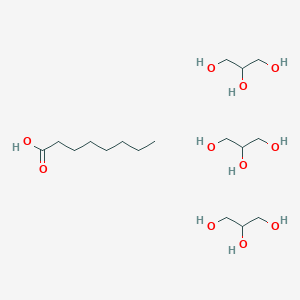
Triglycerol caprylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triglycerol caprylate, also known as glycerol tricaprylate, is an ester derived from glycerol and caprylic acid. It is a triglyceride, meaning it consists of glycerol esterified with three molecules of caprylic acid. This compound is commonly used in various industries due to its unique properties, such as its ability to act as an emulsifier, surfactant, and solubilizer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triglycerol caprylate is synthesized through the esterification of glycerol with caprylic acid. The reaction typically involves heating glycerol and caprylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Triglycerol caprylate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and caprylic acid.
Transesterification: This reaction involves the exchange of the ester groups with alcohols in the presence of a catalyst, such as sodium methoxide. This process is commonly used in the production of biodiesel.
Major Products Formed:
Hydrolysis: Glycerol and caprylic acid.
Transesterification: Methyl caprylate and glycerol.
Oxidation: Peroxides and aldehydes.
Applications De Recherche Scientifique
Triglycerol caprylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a solvent and emulsifier in various chemical reactions and formulations.
- Acts as a surfactant in the preparation of microemulsions and nanoparticles .
Biology:
- Employed in the encapsulation of bioactive compounds, such as curcumin, to enhance their solubility and bioavailability .
- Used in the formulation of lipid-based drug delivery systems .
Medicine:
- Investigated for its potential use in pharmaceutical formulations to improve the solubility and stability of poorly water-soluble drugs .
- Studied for its antimicrobial properties and potential use in topical formulations .
Industry:
Mécanisme D'action
The mechanism of action of triglycerol caprylate primarily involves its ability to interact with lipid membranes and enhance the solubility of hydrophobic compounds. It acts as a surfactant, reducing the surface tension between different phases, thereby stabilizing emulsions and dispersions. In biological systems, this compound can enhance the permeability of cell membranes, facilitating the delivery of bioactive compounds .
Comparaison Avec Des Composés Similaires
Glycerol monocaprylate: Consists of glycerol esterified with one molecule of caprylic acid.
Glycerol dicaprylate: Consists of glycerol esterified with two molecules of caprylic acid.
Uniqueness: Triglycerol caprylate is unique in its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. Its three esterified caprylic acid molecules provide a higher degree of hydrophobicity compared to monoglycerides and diglycerides, making it particularly effective in applications requiring strong emulsifying and solubilizing properties .
Propriétés
Numéro CAS |
51033-28-4 |
|---|---|
Formule moléculaire |
C17H40O11 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
octanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C8H16O2.3C3H8O3/c1-2-3-4-5-6-7-8(9)10;3*4-1-3(6)2-5/h2-7H2,1H3,(H,9,10);3*3-6H,1-2H2 |
Clé InChI |
IZVQHEYRKDCICI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















